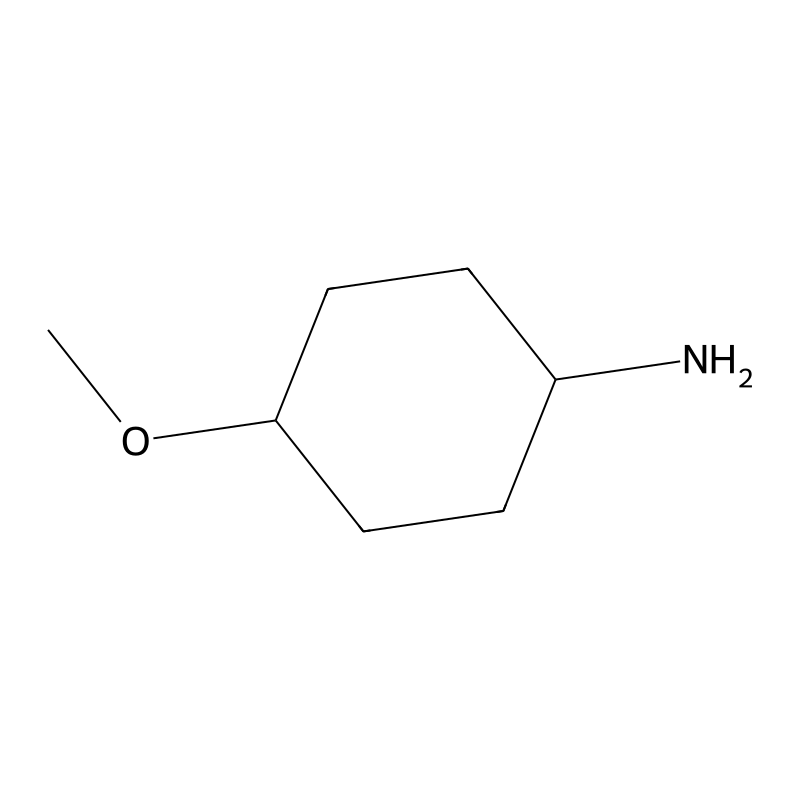4-Methoxycyclohexanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
General Information
4-Methoxycyclohexanamine is a chemical compound with the molecular formula C7H15NO . and as a free base. The hydrochloride form has a molecular weight of 165.66 , while the free base form has a molecular weight of 129.2 .
Storage and Safety
Both forms of 4-Methoxycyclohexanamine should be stored in a dark place at room temperature . They are both classified as GHS07, which means they are harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Synthesis of 2-(4-Methoxy-cyclohexyl)-isoindole-1,3-dione
One application of 4-Methoxycyclohexanamine is in the synthesis of 2-(4-Methoxy-cyclohexyl)-isoindole-1,3-dione . The compound is dissolved in ethanol and reacted with hydrazine . The resulting product is then purified via chromatography .
Energy Storage Devices
4-Methoxycyclohexanamine may have applications in the field of energy storage. A study found that a reliable energy storage capacity above 7 J cm −3 can be obtained, which is twice the energy storage capacity of state-of-the-art biaxially oriented polypropylene films . This could be attractive for technological applications for energy storage devices .
Magnetic PMMA@Fe Synthesis
Another potential application of 4-Methoxycyclohexanamine is in the synthesis of magnetic PMMA@Fe. The Fe 3 O 4 Pickering emulsion provided a large oil/water interface area for the in situ growth of Cu 3 (BTC) 2 nanocrystals and further interfacial polymerization of polymethyl methacrylate (PMMA) .
(4+3) Cycloadditions in Natural Product Synthesis
(4+3) Cycloadditions have been widely applied in synthesis, and 4-Methoxycyclohexanamine could potentially be used in these reactions. This type of reaction has been used in the synthesis of natural products .
4-Methoxycyclohexanamine is an organic compound characterized by its cyclohexane structure with a methoxy group attached at the fourth position. Its molecular formula is C7H15NO, and it has a molecular weight of approximately 129.2 g/mol. The compound exists in both trans and cis forms, with the trans isomer being more commonly referenced in scientific literature. It is a colorless to pale yellow liquid or solid, depending on its form, and is known for its potential applications in medicinal chemistry and organic synthesis.
- Aminolysis Reactions: It has been used to investigate the aminolysis of phenyl and 4-nitrophenyl chloroformates, providing insights into reaction mechanisms and kinetics .
- Substitution Reactions: The presence of the methoxy group allows for electrophilic substitution reactions, which are fundamental in organic synthesis.
- Formation of Derivatives: The compound can be transformed into various derivatives that exhibit different biological activities .
Research indicates that derivatives of 4-methoxycyclohexanamine may exhibit significant biological activities, particularly as:
- Monoamine Oxidase Inhibitors: Some studies have explored its potential effects on neurological processes by inhibiting monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
- Antimicrobial Agents: Compounds derived from 4-methoxycyclohexanamine have shown promise in antimicrobial applications .
The synthesis of 4-methoxycyclohexanamine can be achieved through several methods:
- Alkylation of Cyclohexylamine: Cyclohexylamine can be alkylated with methanol under acidic conditions to introduce the methoxy group.
- Reduction Reactions: Starting from appropriate precursors such as nitro compounds, reduction reactions can yield 4-methoxycyclohexanamine.
- Amine Exchange Reactions: The compound can also be synthesized via amine exchange reactions involving methoxy-substituted halides .
4-Methoxycyclohexanamine has various applications, including:
- Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceuticals due to its unique structural features.
- Research Chemicals: The compound is utilized in laboratory settings for studying reaction mechanisms and biological pathways .
- Potential Therapeutics: Its derivatives are being explored for their potential therapeutic effects, especially in treating neurological disorders .
Studies have indicated that 4-methoxycyclohexanamine interacts with biological systems primarily through:
- Enzyme Inhibition: Its derivatives may inhibit enzymes involved in neurotransmitter metabolism, impacting mood and cognitive functions.
- DNA Repair Mechanisms: Similar compounds have been shown to affect DNA repair pathways, suggesting that 4-methoxycyclohexanamine may influence cellular repair processes .
Several compounds share structural similarities with 4-methoxycyclohexanamine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Trans-4-Methoxycyclohexanamine | 121588-79-2 | Exhibits similar biological activity; often referenced in studies. |
| Cis-4-Methoxycyclohexanamine | 61367-43-9 | Structural isomer with potentially different properties. |
| N-Methyl-4-methoxycyclohexanamine | 1311315-59-9 | Methylated derivative; used in pharmacological studies. |
| 4-Methoxy-N-methylcyclohexanamine | 4342-46-5 | Known for its role in synthesizing other bioactive compounds. |
Uniqueness
The uniqueness of 4-methoxycyclohexanamine lies in its specific structural configuration that allows it to engage in diverse








